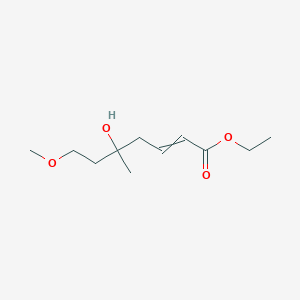
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate is an organic compound with the molecular formula C11H20O4. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated double bond and an ester functional group. This compound is part of the enoate ester family, which is known for its diverse chemical reactivity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 5-hydroxy-7-methoxy-5-methylhept-2-enoic acid
Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature
Reduction: LiAlH4, ether, low temperature
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperature
Major Products Formed
Oxidation: 5-oxo-7-methoxy-5-methylhept-2-enoate
Reduction: 5-hydroxy-7-methoxy-5-methylhept-2-enol
Substitution: 5-hydroxy-7-(substituted)-5-methylhept-2-enoate
Scientific Research Applications
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity, as it can modify proteins and enzymes, thereby altering their function .
Comparison with Similar Compounds
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-7-methoxyhept-2-enoate: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 5-hydroxy-7-methoxy-5-methylhex-2-enoate: Has a shorter carbon chain, affecting its physical properties and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89922-36-1 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate |
InChI |
InChI=1S/C11H20O4/c1-4-15-10(12)6-5-7-11(2,13)8-9-14-3/h5-6,13H,4,7-9H2,1-3H3 |
InChI Key |
XBONKIGADLAFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















